3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties. The hydrochloride form enhances its solubility and stability, making it more suitable for pharmaceutical formulations.
The compound can be synthesized through various chemical methods and is available from several chemical suppliers for research purposes, including companies like Biosynth and Sigma-Aldrich . It has been documented in chemical databases such as PubChem, which provides detailed information about its structure and properties .
3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of a benzodiazole ring. Its molecular formula is , indicating it contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
The synthesis of 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of reactions and confirm product identity.
The molecular structure of 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride features a benzodiazole moiety attached to a propanoic acid chain. The compound can be represented structurally as follows:
Key structural data includes:
The compound can participate in various chemical reactions typical for carboxylic acids and benzodiazoles:
Reactions are generally conducted under controlled environments using catalysts or reagents that promote desired transformations while minimizing side reactions.
While specific mechanisms for this compound may not be extensively documented, compounds in the benzodiazole class often exert their effects through modulation of neurotransmitter systems or interaction with ion channels. For instance:
Research indicates that related compounds have shown efficacy in modulating potassium channels and influencing inflammatory pathways .
Relevant data from studies indicate that the compound exhibits good thermal stability up to certain temperatures before decomposition occurs.
3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride has potential applications in:
The synthesis of benzimidazole-containing compounds like 3-(2-propyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride demands strategic disconnections centered on the benzimidazole core. The original route to related inhibitor ISOX-DUAL suffered from a low overall yield (1%) due to inefficient one-pot nitro-reduction/cyclization (5-15% yield) and poor late-stage alkylation efficiency. Retrosynthetic optimization identified two critical improvements: (1) Independent reduction of nitroaniline intermediates prior to benzimidazole formation, and (2) Replacement of aldehyde cyclization partners with carboxylic acids to enable amide coupling-triggered cyclization. This redesign allowed repositioning of challenging phenolic alkylations to earlier stages, significantly improving robustness. The optimized route proceeded via bis-aniline intermediates (e.g., compound 8), enabling a HATU-mediated amide coupling with 3-(chlorophenyl)propanoic acid derivatives (e.g., compound 9) followed by acid-catalyzed cyclization. This sequence increased the yield for the benzimidazole-forming steps from <15% to 55% [6].
Table 1: Retrosynthetic Strategy Comparison for Benzimidazole Core Installation
Strategy | Key Intermediate | Cyclization Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Original One-Pot (ISOX-DUAL) | Nitroaniline (4) | Na₂S₂O₄ / Aldehyde (5) | 5-15 | Low yield, scalability issues |
Optimized Two-Step | Bis-Aniline (8) | HATU Coupling / Acid (9) → AcOH cyclization | 55 | Higher purity, scalable intermediates |
Functionalization of benzimidazole precursors with isoxazole motifs—critical for acetyl-lysine (KAc) mimicry—was revolutionized through microwave-accelerated Suzuki-Miyaura cross-coupling. Initial attempts using boronic acids under thermal conditions with PdCl₂(dppf)·DCM and Cs₂CO₃ afforded modest yields (53-54%). Systematic screening revealed boronate esters as superior partners under microwave irradiation (150°C, 3h), dramatically improving efficiency. Optimized conditions employed PdCl₂(dppf)·DCM (5 mol%) with K₃PO₄ (2.6 eq. aqueous solution) in 1,4-dioxane, delivering near-quantitative yields (95%) of biaryl products. This protocol facilitated gram-scale synthesis (40 g) of advanced intermediates with exceptional efficiency and enabled late-stage KAc bioisostere diversification (Table 2) [6].
Table 2: Microwave-Optimized Suzuki-Miyaura Cross-Coupling Performance
Entry | Boronate Species | Catalyst | Base | Method | Scale (mmol) | Yield (%) |
---|---|---|---|---|---|---|
3 | Boronate Ester | PdCl₂(dppf)·DCM | Cs₂CO₃ | MW | 0.5 | 74 (crude) |
7 | Boronate Ester | PdCl₂(dppf)·DCM | K₃PO₄ | MW | 0.5 | 72 (crude) |
12 | Boronate Ester | PdCl₂(dppf)·DCM | CsF | MW | 1.0 | 95 (isolated) |
13 | Boronate Ester | PdCl₂(dppf)·DCM | K₃PO₄ | MW | 1.0 | 95 (isolated) |
15 | Boronate Ester | PdCl₂(dppf)·DCM | K₃PO₄ | Thermal | 115 | 94 (isolated) |
The choice of boron partner critically impacts cross-coupling efficiency in benzimidazole precursor synthesis. Boronate esters consistently outperformed boronic acids due to enhanced stability against protodeboronation and reduced susceptibility to homo-coupling side reactions. Under identical catalytic systems (PdCl₂(dppf)·DCM, K₃PO₄, MW), boronate esters achieved 95% isolated yield (Entry 13), while boronic acids plateaued at 54% (Entry 2). This divergence stems from the slower transmetalation kinetics of boronic acids, extending reaction times and promoting degradation. MIDA boronates offered no advantage, yielding ≤51% under forcing conditions (7.6 eq. base). Boronate esters also demonstrated superior thermal stability, enabling 94% yield in large-scale (115 mmol) thermal reactions without specialized equipment [6].
Table 3: Boron Reagent Performance in Suzuki-Miyaura Coupling
Boron Reagent | Advantages | Disadvantages | Optimal Yield (%) | Key Catalyst/Base |
---|---|---|---|---|
Boronic Acid | Commercial availability | Protodeboronation, homo-coupling | 54 | PdCl₂(dppf)·DCM / Cs₂CO₃ |
Boronate Ester | Stability, reduced side reactions | Requires synthesis | 95 | PdCl₂(dppf)·DCM / K₃PO₄ |
MIDA Boronate | Air/water stability | High base requirement | 51 | PdCl₂(dppf)·DCM / K₃PO₄ |
Nitro group reduction in benzimidazole precursor synthesis presented unexpected challenges. While catalytic hydrogenation (Pd/C, H₂) of nitroaniline 4 afforded bis-aniline 8 in reasonable yields, significant isoxazole N-O bond cleavage occurred under pressurized H₂, generating a ring-opened by-product characterized by upfield-shifted methyl signals (δ 2.26/2.40 → δ 1.72/1.87 ppm in ¹H NMR). Sodium dithionite (Na₂S₂O₄) emerged as a superior alternative, effecting clean reduction without isoxazole degradation. This method delivered aniline 8 in 81% yield and high purity, enabling direct use in downstream amide coupling. The efficiency of this step was pivotal for the overall sequence, as it avoided the need for complex purification and preserved the critical KAc-mimicking isoxazole intact [6].
The original one-pot benzimidazole formation combining nitro-reduction, imine formation, and oxidative cyclization proved fundamentally unscalable. Key limitations included:
The two-stage approach circumvented these issues: 1) Isolated bis-aniline 8 (81% via Na₂S₂O₄ reduction), and 2) HATU-mediated coupling with acid 9 followed by acetic acid-catalyzed cyclization (55% over two steps). This decoupling allowed independent optimization of each transformation, rigorous intermediate purification, and adaptation to continuous processing. Consequently, the overall yield for ISOX-DUAL surged from 1% to >20%, demonstrating the critical importance of modular design for complex benzimidazole scaffolds [6].
Table 4: Scalability Solutions for Benzimidazole Annulation
Parameter | One-Pot Process | Optimized Two-Step Process | Scalability Advantage |
---|---|---|---|
Key Steps | Na₂S₂O₄ reduction + aldehyde cyclization | Na₂S₂O₄ reduction → Amide coupling → Acid cyclization | Independent condition optimization |
Intermediate | Unstable bis-aniline in situ | Isolated, purified bis-aniline (8) | Reduced side reactions |
Cyclization Partner | Aldehyde (5) | Carboxylic Acid (9) | Enables early-stage alkylation |
Yield (Cyclization) | 5-15% | 55% (amide coupling + cyclization) | 5-6X increase |
Purification Points | Post-cyclization only | Post-reduction + post-cyclization | Higher intermediate purity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: